molecular formula C22H28N4O3 B5679770 N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5679770
M. Wt: 396.5 g/mol
InChI Key: RHCPGKDCTWKOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , often involves intramolecular spirocyclization of substituted pyridines. This process can be facilitated by in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a versatile approach to constructing these complex molecules (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, often elucidated by techniques such as NMR, IR, and MS data. The structural complexity and diversity are highlighted in studies focusing on the transformations and recyclization processes that yield new derivatives with fused heterocyclic systems, indicative of the intricate molecular architecture of these compounds (Stroganova, Vasilin, & Krapivin, 2016).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, including transformations in acidic media that lead to the formation of new fused heterocyclic systems. These reactions not only showcase the chemical reactivity of the furan ring but also contribute to the synthesis of compounds with varied biological activities (Stroganova, Vasilin, & Krapivin, 2016).

Physical Properties Analysis

While specific information on the physical properties of "N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide" is scarce in the available literature, the physical properties of diazaspiro[5.5]undecane derivatives generally include solubility characteristics, melting points, and molecular geometries. These properties are crucial for understanding the compound's behavior in various solvents and conditions, impacting its application in synthesis and drug development.

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are influenced by their functional groups and molecular structure. Reactivity towards nucleophiles, electrophiles, and other chemical agents varies, highlighting the importance of understanding these properties for chemical synthesis and modifications. The presence of substituents on the spirocyclic core can significantly affect the compound's chemical behavior, including its stability and reactivity in synthetic pathways.

For further detailed investigations into the synthesis, structure, and properties of "N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide" and related compounds, the cited literature provides a comprehensive foundation (Parameswarappa & Pigge, 2011); (Stroganova, Vasilin, & Krapivin, 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-20-6-8-22(17-26(20)12-7-18-4-1-2-11-23-18)9-13-25(14-10-22)21(28)24-16-19-5-3-15-29-19/h1-5,11,15H,6-10,12-14,16-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCPGKDCTWKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)NCC3=CC=CO3)CN(C1=O)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

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